An In-depth Technical Guide to 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol (CAS 1355230-81-7)
An In-depth Technical Guide to 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol (CAS 1355230-81-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of medicinal chemistry is one of constant evolution, driven by the pursuit of novel molecular scaffolds that can serve as the foundation for the next generation of therapeutics. Within this landscape, heterocyclic compounds, particularly those incorporating privileged structures like the piperazine and pyridine rings, represent a fertile ground for discovery. This guide provides a comprehensive technical overview of a specific molecule at the intersection of these domains: 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol (CAS 1355230-81-7).
While publicly available data on this specific compound is limited, its structural motifs are prevalent in a vast array of biologically active molecules. This document, therefore, leverages established principles of medicinal chemistry and draws parallels with structurally related compounds to provide a robust, albeit predictive, guide for researchers. It is intended to serve as a foundational resource for those looking to synthesize, characterize, and explore the potential applications of this and similar molecules in their research and development endeavors.
Molecular Profile and Physicochemical Properties
The structural architecture of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol is a confluence of key functional groups that are likely to dictate its chemical behavior and biological activity. The molecule features a pyridine ring, a common scaffold in pharmaceuticals, substituted with a methyl group, a piperazine moiety, and an ethanol side chain. The piperazine ring, with its two nitrogen atoms, offers a versatile handle for further chemical modification and is known to impart favorable pharmacokinetic properties to drug candidates.[1][2][3]
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol. These values are calculated based on its chemical structure and provide a preliminary assessment of its drug-like properties.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₉N₃O | Defines the elemental composition and molecular weight. |
| Molecular Weight | 221.30 g/mol | Influences absorption, distribution, and metabolism. |
| pKa | Base 1: ~8.5-9.5 (piperazine N), Base 2: ~4.5-5.5 (pyridine N) | Affects ionization state at physiological pH, influencing solubility and target binding. |
| LogP | ~1.5 - 2.5 | Indicates lipophilicity, which impacts membrane permeability and absorption. |
| Hydrogen Bond Donors | 2 (alcohol -OH, piperazine -NH) | Contributes to solubility and potential for target interactions. |
| Hydrogen Bond Acceptors | 3 (pyridine N, piperazine N, alcohol -O) | Influences solubility and the formation of intermolecular interactions. |
| Polar Surface Area | ~50-60 Ų | Correlates with membrane permeability and bioavailability. |
Solubility Profile
Based on its structure, 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol is predicted to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Its solubility in aqueous solutions is expected to be pH-dependent due to the basic nature of the piperazine and pyridine nitrogen atoms. At lower pH, the protonation of these nitrogens would likely enhance its water solubility.
Synthesis and Purification: A Proposed Pathway
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic route for the target compound.
Caption: A plausible multi-step synthetic pathway for 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol.
Detailed Experimental Protocol (Hypothetical)
Step 4: Nucleophilic Aromatic Substitution with Piperazine
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To a solution of N-(5-Bromo-2-methyl-6-nitro-pyridin-3-yl)acetamide in a suitable solvent such as N,N-Dimethylformamide (DMF), add an excess of piperazine (e.g., 5 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃).
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Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 8: Reduction of the Ketone
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Dissolve the ketone intermediate, 5-Acetyl-6-(piperazin-1-yl)-3-aminopyridine, in a protic solvent like methanol.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.
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Dry the combined organic extracts and concentrate to yield the crude final product.
Purification
The crude final product can be purified using standard laboratory techniques. Given the polar nature of the molecule, column chromatography on silica gel with a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine) would be a suitable method. Alternatively, if the product is a solid, recrystallization from an appropriate solvent system could be employed to achieve high purity.
Analytical Characterization: Expected Spectroscopic Data
The identity and purity of the synthesized 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol would be confirmed by a combination of spectroscopic methods. The following table outlines the expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Technique | Expected Data |
| ¹H NMR | - Aromatic Protons: Two singlets or doublets in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the pyridine ring. - Ethanol Protons: A quartet for the CH proton (~4.8-5.0 ppm) and a doublet for the CH₃ group (~1.4-1.6 ppm). The OH proton will appear as a broad singlet. - Piperazine Protons: Two multiplets or broad singlets in the region of ~2.5-3.5 ppm. The NH proton will also be a broad singlet. - Methyl Protons: A singlet at ~2.2-2.5 ppm for the methyl group on the pyridine ring. |
| ¹³C NMR | - Aromatic Carbons: Signals in the range of ~110-160 ppm for the pyridine ring carbons. - Ethanol Carbons: Signals at ~65-70 ppm for the CH-OH carbon and ~20-25 ppm for the CH₃ carbon. - Piperazine Carbons: Signals around ~45-55 ppm. - Methyl Carbon: A signal at ~15-20 ppm. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak at m/z = 222.16. |
Potential Pharmacological Profile and Applications
The structural features of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol suggest that it could be a valuable molecule in drug discovery and chemical biology. The piperazine moiety is a well-known "privileged" scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[1][3]
Inferred Biological Activity
Compounds containing the piperazinyl-pyridine core have been investigated for a variety of therapeutic targets. For instance, similar structures have been explored as inhibitors of phosphodiesterase 5 (PDE5)[4], and as components of molecules targeting autotaxin (ATX)[5]. The presence of the ethanol side chain also provides a potential point for interaction with protein targets through hydrogen bonding.
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound might act, based on the known pharmacology of similar molecules.
Caption: A hypothetical signaling pathway modulated by a derivative of the title compound.
Applications in Medicinal Chemistry
This compound can serve as a versatile building block for the synthesis of more complex molecules. The secondary amine of the piperazine ring and the hydroxyl group of the ethanol side chain are both amenable to further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[8][9] Avoid contact with skin and eyes.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[7][8]
In case of exposure, flush the affected area with plenty of water and seek medical attention if irritation persists.[7][8][9]
Conclusion
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol represents a promising, yet underexplored, chemical entity. Its combination of a substituted pyridine ring and a piperazine moiety suggests a high potential for biological activity and makes it an attractive starting point for medicinal chemistry campaigns. This guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties, a plausible synthetic route, expected analytical data, and potential applications. It is our hope that this document will serve as a valuable resource for researchers and scientists, stimulating further investigation into this and related molecules, and ultimately contributing to the advancement of drug discovery.
References
- ARROW CHEMICAL GROUP CORP. Safety Data Sheet.
- Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. (2010, September 07). SAFETY DATA SHEET.
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Hughes, R. O., et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry, 53(6), 2656–2660. Available from: [Link]
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Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690). (2017). ACS Publications. Available from: [Link]
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Wikipedia. Piperazine. Available from: [Link]
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University of Hertfordshire. Piperazine. AERU. Available from: [Link]
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Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. Available from: [Link]
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